N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
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Description
N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Research on related compounds, particularly those involving thiadiazole and methoxybenzamide moieties, has demonstrated potential applications in photodynamic therapy (PDT) for cancer treatment. For example, the study of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has shown remarkable properties as a photosensitizer for PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic mechanisms. Such features underline the potential of N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide in similar therapeutic applications, given its structural similarity (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Targets
Compounds with thiadiazole and sulfonamide groups have been extensively studied for their inhibitory effects on various enzymes, suggesting potential therapeutic applications. For instance, a class of sulfonamides has been shown to inhibit carbonic anhydrase I and II, enzymes involved in critical physiological processes. Such inhibitors could be used in the treatment of conditions like glaucoma, epilepsy, and altitude sickness (Gokcen, Gulcin, Ozturk, & Goren, 2016). This indicates that N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide could potentially be developed as an enzyme inhibitor for therapeutic purposes.
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-7-6-9-15(13(12)2)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-8-4-5-10-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDUVEPVHLLKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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